

# Physical and chemical properties of Ramiprilatd5

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An In-depth Technical Guide to the Physical and Chemical Properties of Ramiprilat-d5

This guide provides a comprehensive overview of the physical and chemical properties of **Ramiprilat-d5**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this stable isotope-labeled compound.

## **Core Physical and Chemical Properties**

**Ramiprilat-d5** is the deuterated form of Ramiprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1] The incorporation of five deuterium atoms into the phenyl group of the molecule makes it a valuable internal standard for quantitative analysis by mass spectrometry.[1][2]

#### **Quantitative Data Summary**

The key physical and chemical properties of **Ramiprilat-d5** are summarized in the table below for easy reference and comparison.

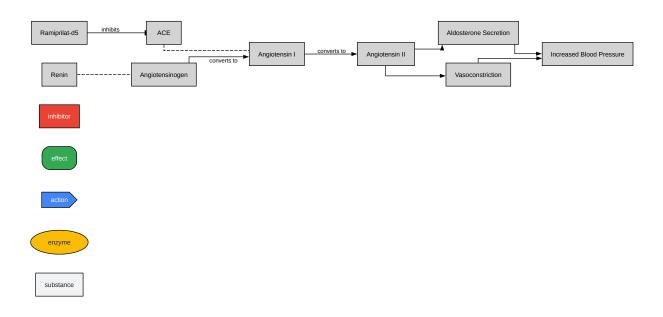


Property	Value	Source(s)
Chemical Name	(2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid	[3][4]
Molecular Formula	C21H23D5N2O5	[4][5]
Molecular Weight	393.49 g/mol	[5]
CAS Number	1356837-92-7	[3][5]
Appearance	White Solid	[6][7]
Purity (by HPLC)	>90%	[3][4]
Storage Conditions	Long-term: 2-8°C; Short-term: 25-30°C in a well-closed container.	[3]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.	[6]

# Mechanism of Action: Inhibition of the Renin-Angiotensin System

Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). [1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.





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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat.

## **Experimental Protocols**

Ramiprilat-d5 is primarily used as an internal standard in bioanalytical methods to quantify Ramipril and its active metabolite, Ramiprilat, in biological matrices.[1][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose.[9][10]



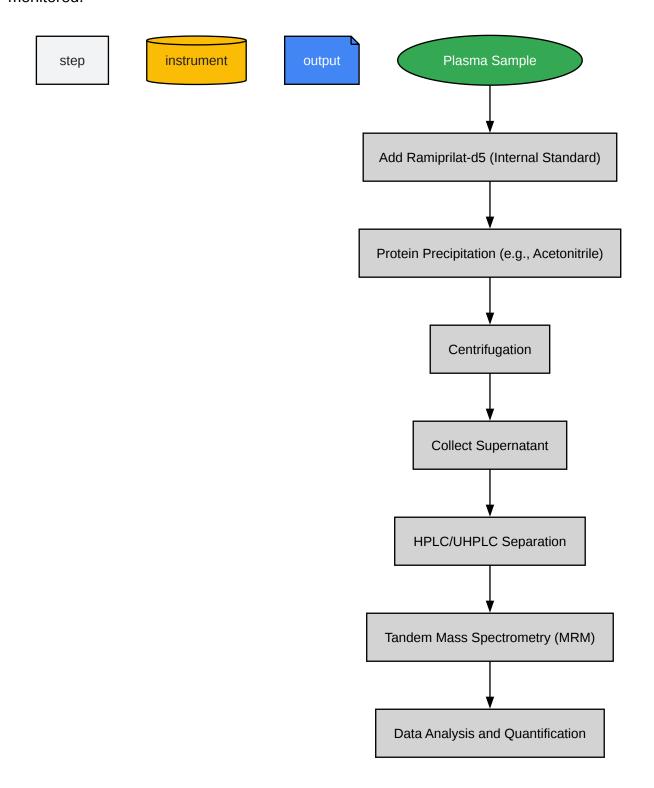
# Quantification of Ramiprilat in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the determination of Ramiprilat concentration in human plasma samples.

- 1. Sample Preparation (Protein Precipitation):
- To a 100 μL aliquot of human plasma, add a known concentration of Ramiprilat-d5 as the internal standard.
- Add 300 μL of a protein precipitation agent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
- 2. Chromatographic Separation:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column is typically used.[10]
- Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 μL of the prepared sample supernatant.
- 3. Mass Spectrometric Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer.



- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.[11]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions of the precursor ion to a specific product ion for both Ramiprilat and Ramiprilat-d5 are monitored.





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Caption: A typical workflow for the quantification of Ramiprilat in plasma using LC-MS/MS.

### **Stability and Degradation**

Ramipril, the prodrug of Ramiprilat, is known to be unstable and susceptible to degradation.[12] The two primary degradation pathways are:

- Hydrolysis: The ester group of Ramipril is hydrolyzed to form the active diacid, Ramiprilat (impurity E).[13]
- Cyclization: Intramolecular cyclization leads to the formation of Ramipril diketopiperazine (impurity D).[13]

The stability of Ramipril is influenced by factors such as temperature, moisture, and pH.[12][14] Studies have shown that Ramipril is more stable in formulations with a pH in the weakly acidic range (around pH 5.0).[14] It is crucial to store Ramipril and its related compounds, including **Ramiprilat-d5**, under appropriate conditions to prevent degradation.[12] Recommended storage is at 2-8°C for long-term stability.[3]

## **Synthesis and Characterization**

While specific synthesis details for **Ramiprilat-d5** are proprietary to manufacturers, the general synthesis of Ramiprilat involves the coupling of the appropriate protected amino acid precursors. For **Ramiprilat-d5**, a deuterated phenylpropylamine derivative would be used as a starting material.

Characterization and confirmation of the structure and purity of **Ramiprilat-d5** are typically performed using a combination of the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the location
  of the deuterium labels.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
- High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.[4]



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